molecular formula C9H19NO2 B033923 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl CAS No. 100326-46-3

4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl

Cat. No.: B033923
CAS No.: 100326-46-3
M. Wt: 190.36 g/mol
InChI Key: CSGAUKGQUCHWDP-DEMDKEALSA-N
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Description

4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl is a stable aminoxyl radical, commonly known as a nitroxide. It is a derivative of 2,2,6,6-tetramethylpiperidine and is characterized by its low molecular weight and high stability. This compound is widely used in various fields due to its unique chemical properties, including its ability to act as a superoxide dismutase mimic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method is the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine using sodium hypochlorite (NaOCl) in the presence of a catalytic amount of sodium bromide (NaBr) under alkaline conditions . The reaction is carried out at room temperature and yields the desired nitroxide compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of triacetone amine, which is synthesized via the condensation of acetone and ammonia. This intermediate is then oxidized to produce the final nitroxide compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitroxide derivatives, hydroxylamine derivatives, and substituted piperidine compounds .

Properties

CAS No.

100326-46-3

Molecular Formula

C9H19NO2

Molecular Weight

190.36 g/mol

IUPAC Name

3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-ol

InChI

InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D

InChI Key

CSGAUKGQUCHWDP-DEMDKEALSA-N

SMILES

CC1(CC(CC(N1[O])(C)C)O)C

Isomeric SMILES

[2H]C1(C(C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H]

Canonical SMILES

CC1(CC(CC(N1O)(C)C)O)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl
Reactant of Route 2
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl
Reactant of Route 3
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl
Reactant of Route 4
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl
Reactant of Route 5
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl
Reactant of Route 6
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl
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Q & A

Q1: Why is TEMPOL-d17 used in ESR studies instead of regular TEMPOL?

A: TEMPOL-d17, where 17 deuterium atoms replace hydrogen, offers distinct advantages in ESR studies compared to regular TEMPOL. Replacing 14N with 15N and hydrogen with deuterium in the molecule minimizes the influence of magnetic nuclei on the electron spin relaxation rates, allowing for a cleaner and more precise analysis of other relaxation mechanisms. []

Q2: How does the viscosity of the solution affect the ESR spectra of TEMPOL-d17?

A: The rotational correlation time of TEMPOL-d17, which is directly related to the viscosity of the solution, significantly influences its ESR spectra. As viscosity increases, the rotational correlation time increases, leading to broader ESR lines. This effect can be utilized to study microviscosity in various systems, including ionic liquids. []

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